Metonitazene-d3 (citrate) is a synthetic opioid belonging to the nitazene family, which emerged in the late 1950s. This compound has gained attention due to its potent analgesic properties and its presence in the illicit drug market since early 2020. As a deuterated analog of metonitazene, Metonitazene-d3 (citrate) serves primarily as an analytical reference standard in scientific research, particularly for quantifying metonitazene in biological samples.
Metonitazene-d3 (citrate) is synthesized in laboratories and is commercially available from various suppliers, including Cayman Chemical and Bertin Bioreagent. It is utilized for research purposes, especially in toxicology and forensic science, to aid in the detection and quantification of metonitazene in biological matrices.
Metonitazene-d3 (citrate) is classified as a synthetic opioid, specifically a member of the 2-benzylbenzimidazole class. This classification highlights its structural similarities to other potent opioids like fentanyl and morphine, while also underscoring its unique pharmacological profile.
The synthesis of Metonitazene-d3 (citrate) involves several chemical processes typical of synthetic opioid production. While specific methodologies for Metonitazene-d3 are not extensively documented, it is generally synthesized through chemical modifications of precursor compounds within the nitazene class.
The synthesis typically includes:
These processes are carried out under controlled laboratory conditions, utilizing techniques such as high-performance liquid chromatography for purification and characterization.
Metonitazene-d3 (citrate) retains the core structure characteristic of nitazenes, featuring a benzylbenzimidazole backbone. The incorporation of deuterium atoms alters its mass without significantly changing its chemical properties.
Metonitazene undergoes various metabolic reactions, primarily involving N-dealkylation and O-dealkylation processes. These reactions lead to several metabolites that may retain pharmacological activity at opioid receptors.
Key metabolic pathways include:
These metabolites can be detected in biological samples, aiding in understanding the drug's pharmacokinetics.
Metonitazene-d3 (citrate) acts primarily on the mu-opioid receptor, similar to other opioids. Its binding affinity for this receptor mediates its analgesic effects.
Upon binding to the mu-opioid receptor:
Metonitazene-d3 (citrate) is primarily used in scientific research:
This compound exemplifies the ongoing challenges posed by synthetic opioids within both medical and illicit contexts, highlighting the need for continued research into their effects and safety profiles.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1